molecular formula C14H13N3O5S B5584222 ETHYL 4-METHYL-2-(2-NITROBENZAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE

ETHYL 4-METHYL-2-(2-NITROBENZAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B5584222
M. Wt: 335.34 g/mol
InChI Key: HTTDWYYGDSPLHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-METHYL-2-(2-NITROBENZAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-METHYL-2-(2-NITROBENZAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is formed by the cyclization of appropriate precursors, such as α-haloketones and thiourea, under acidic or basic conditions.

    Amidation: The benzamido group is introduced through an amidation reaction, where the nitrobenzoyl chloride reacts with an amine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-METHYL-2-(2-NITROBENZAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nitration Reagents: Concentrated nitric acid and sulfuric acid.

    Amidation Reagents: Nitrobenzoyl chloride and amines.

    Esterification Reagents: Ethanol and sulfuric acid or hydrochloric acid.

Major Products Formed

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted thiazole derivatives.

    Hydrolysis: Formation of carboxylic acid derivatives.

Scientific Research Applications

ETHYL 4-METHYL-2-(2-NITROBENZAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.

    Pharmaceutical Research: The compound is explored for drug development, particularly in designing new therapeutic agents.

    Biological Studies: It is used in biological assays to study its effects on various biological pathways and targets.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of ETHYL 4-METHYL-2-(2-NITROBENZAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thiazole ring may also interact with enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-METHYL-2-(2-AMINOBENZAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE: Similar structure but with an amino group instead of a nitro group.

    METHYL 4-METHYL-2-(2-NITROBENZAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the nitro and benzamido groups, along with the thiazole ring, makes it a versatile compound for various applications in medicinal and pharmaceutical research.

Properties

IUPAC Name

ethyl 4-methyl-2-[(2-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5S/c1-3-22-13(19)11-8(2)15-14(23-11)16-12(18)9-6-4-5-7-10(9)17(20)21/h4-7H,3H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTDWYYGDSPLHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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